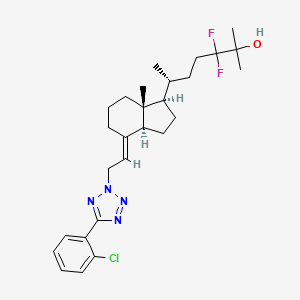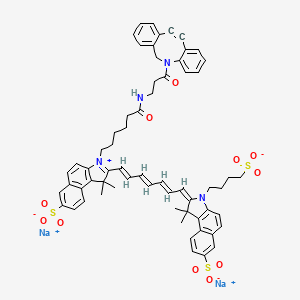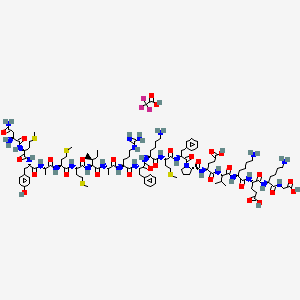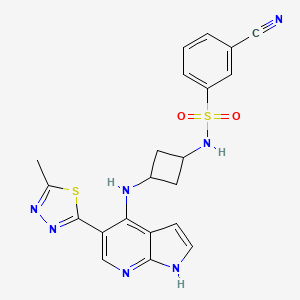
Srebp/scap-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Srebp/scap-IN-2 is a compound that plays a significant role in the regulation of lipid metabolism. It is involved in the sterol regulatory element-binding protein (SREBP) pathway, which is crucial for maintaining cellular cholesterol and lipid homeostasis. This compound is particularly important in the context of metabolic diseases and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Srebp/scap-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods involve organic synthesis techniques such as condensation reactions, catalytic hydrogenation, and purification processes like chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for the safe handling and disposal of chemical reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Srebp/scap-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
Srebp/scap-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid metabolism and the SREBP pathway.
Biology: Investigated for its role in cellular cholesterol regulation and its impact on metabolic diseases.
Medicine: Explored as a potential therapeutic agent for conditions such as hyperlipidemia, atherosclerosis, and non-alcoholic fatty liver disease.
Industry: Utilized in the development of pharmaceuticals targeting lipid metabolism disorders.
Mechanism of Action
Srebp/scap-IN-2 exerts its effects by modulating the SREBP pathway. It interacts with the sterol regulatory element-binding protein cleavage-activating protein (SCAP), which is responsible for the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP undergoes proteolytic cleavage, releasing its active form that enters the nucleus and regulates the expression of genes involved in lipid biosynthesis and uptake. This pathway is crucial for maintaining cellular lipid homeostasis and is a target for therapeutic interventions in metabolic diseases .
Comparison with Similar Compounds
Srebp/scap-IN-2 can be compared with other compounds involved in the SREBP pathway, such as:
Sterol regulatory element-binding protein (SREBP): A family of transcription factors that regulate lipid metabolism.
Insulin-induced gene protein (INSIG): Proteins that interact with SCAP and regulate its activity.
HMG-CoA reductase inhibitors: Compounds that inhibit the enzyme responsible for cholesterol synthesis.
This compound is unique in its specific interaction with SCAP, making it a valuable tool for studying the SREBP pathway and developing targeted therapies for lipid metabolism disorders .
Properties
Molecular Formula |
C27H37ClF2N4O |
|---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[2-[5-(2-chlorophenyl)tetrazol-2-yl]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3,3-difluoro-2-methylheptan-2-ol |
InChI |
InChI=1S/C27H37ClF2N4O/c1-18(13-16-27(29,30)25(2,3)35)21-11-12-22-19(8-7-15-26(21,22)4)14-17-34-32-24(31-33-34)20-9-5-6-10-23(20)28/h5-6,9-10,14,18,21-22,35H,7-8,11-13,15-17H2,1-4H3/b19-14+/t18-,21-,22+,26-/m1/s1 |
InChI Key |
UKVHRNXPYYONGQ-BAPRXCICSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)(F)F)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\CN3N=C(N=N3)C4=CC=CC=C4Cl)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)(F)F)C1CCC2C1(CCCC2=CCN3N=C(N=N3)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)

![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)


![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

